1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione
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Overview
Description
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione is a complex organic compound with a unique structure that includes a fused benzene and chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Scientific Research Applications
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione: shares structural similarities with other chromene derivatives, such as coumarins and flavonoids.
Coumarins: Known for their anticoagulant properties and used in the treatment of blood clotting disorders.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Uniqueness
What sets this compound apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
39597-22-3 |
---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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